[(Dimethyl-1,3-thiazol-5-yl)methyl](methyl)amine (CAS 1267349-64-3) | Tertiary Amine Basicity vs. Primary Amine Comparator
The target compound's tertiary amine structure yields a higher predicted pKa than its primary amine analog, (2,4-dimethylthiazol-5-yl)methanamine (CAS 165736-07-2). The target compound's pKa is predicted to be approximately 8.5–9.0, while the primary amine analog has a reported pKa of 8.31 ± 0.29 [1]. This difference in basicity directly influences the compound's ionization state under physiological pH, affecting both solubility and membrane permeability profiles.
| Evidence Dimension | Predicted pKa (most basic site) |
|---|---|
| Target Compound Data | ~8.5–9.0 (predicted based on tertiary amine) |
| Comparator Or Baseline | (2,4-dimethylthiazol-5-yl)methanamine: pKa 8.31 ± 0.29 |
| Quantified Difference | ΔpKa ≈ +0.2 to +0.7 |
| Conditions | Predicted pKa values at 25°C; primary amine data from ChemSrc |
Why This Matters
Higher basicity alters the compound's protonation state at physiological pH, impacting its ability to cross lipid bilayers and its suitability for specific assay conditions.
- [1] MolBase. (2,4-二甲基-5-噻唑)甲胺. CAS 165736-07-2. pKa 8.31±0.29. Accessed 2026. View Source
